

An In-depth Technical Guide to the Identification and Cloning of Congerin Genes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *congerin*

Cat. No.: B1176178

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Congerin is a β -galactoside-binding lectin, a type of galectin, originally isolated from the skin mucus of the Japanese conger eel, *Conger myriaster*.^{[1][2]} This protein is a key component of the eel's innate immune system, playing a significant role in bio-defense against pathogens and parasites on mucosal surfaces.^[1] Research has identified at least two distinct isoforms, **Congerin I** (ConI) and **Congerin II** (ConII), which are encoded by separate genes.^[1] These two forms are believed to have arisen from a gene duplication event and have since evolved under positive selection pressure, leading to distinct structural and functional properties.^[3]

Structurally, **congerin** is a homodimer, with each subunit having a molecular weight of approximately 15 kDa.^[3] The determination of the primary amino acid sequence and the subsequent cloning of the corresponding cDNAs have been pivotal in understanding the molecular basis of **congerin**'s function and its evolutionary trajectory. This guide provides a comprehensive overview of the core methodologies employed in the identification and cloning of the **congerin** genes, presents key quantitative data, and illustrates the experimental workflows.

Data Presentation: Properties of Congerin Isoforms

The following table summarizes the key quantitative data for the two **congerin** isoforms, derived from protein and cDNA sequence analysis.

Property	Congerin I	Congerin II	Reference(s)
Subunit Molecular Weight	~15 kDa	~15 kDa	[3]
Native Molecular Weight	~30 kDa (homodimer)	~30 kDa (homodimer)	[2]
Number of Amino Acids	135	135	[2]
N-terminus	N-acetylserine	N-acetylserine	[2]
cDNA Protein-Coding Region Similarity	73% (compared to Congerin II)	73% (compared to Congerin I)	[1]
cDNA 5' UTR Similarity	86% (compared to Congerin II)	86% (compared to Congerin I)	[1]
cDNA 3' UTR Similarity	88% (compared to Congerin II)	88% (compared to Congerin I)	[1]

Experimental Protocols: Gene Identification and Cloning

The identification and cloning of the **congerin** genes involved a series of standard molecular biology techniques, from tissue collection to sequence analysis. The detailed methodologies are outlined below.

RNA Isolation and Purification

- Source Tissue: Skin mucus was collected from the Japanese conger eel, *Conger myriaster*.
- Total RNA Extraction: Total RNA was extracted from the skin mucus using a suitable method, such as guanidinium thiocyanate-phenol-chloroform extraction, to ensure the isolation of high-quality, intact RNA.
- mRNA Purification: Messenger RNA (mRNA) was subsequently purified from the total RNA pool. This is typically achieved by exploiting the polyadenylated (poly-A) tail present on most

eukaryotic mRNAs. Oligo(dT)-cellulose affinity chromatography is a standard method, where the oligo(dT) primers bind to the cellulose matrix selectively bind the poly-A tails of the mRNA, separating them from ribosomal RNA (rRNA) and transfer RNA (tRNA).

cDNA Library Construction

A cDNA library was constructed from the purified skin mucus mRNA to convert the unstable RNA molecules into more stable double-stranded DNA copies for cloning.

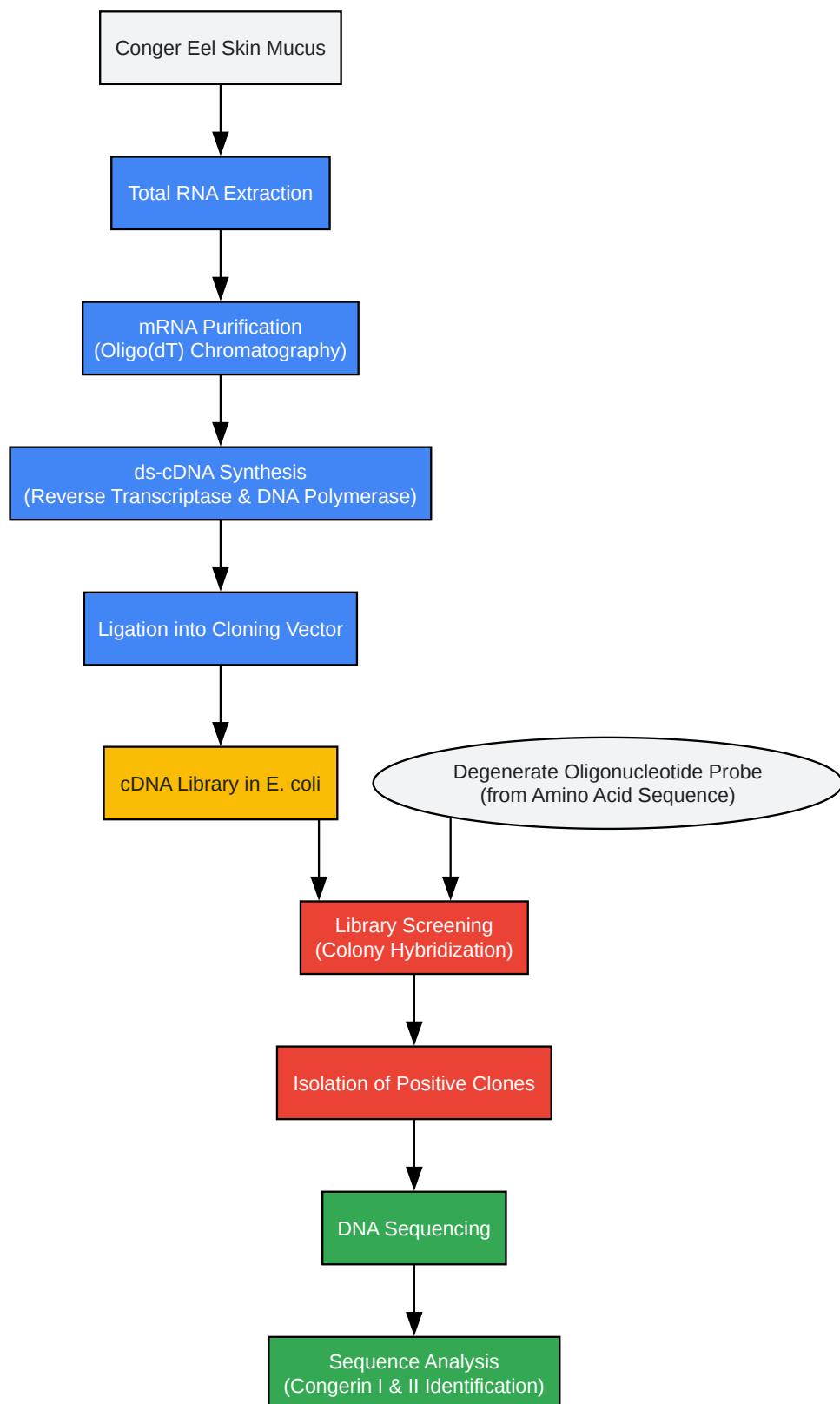
- **First-Strand Synthesis:** The purified mRNA serves as a template for reverse transcriptase, an RNA-dependent DNA polymerase. An oligo(dT) primer is annealed to the poly-A tail of the mRNA, providing a starting point for the enzyme to synthesize a complementary DNA (cDNA) strand, resulting in an mRNA-cDNA hybrid molecule.
- **Second-Strand Synthesis:** The mRNA template is removed from the hybrid, typically by enzymatic digestion with RNase H. The remaining single-stranded cDNA is then used as a template for DNA polymerase to synthesize the complementary second strand, resulting in a double-stranded cDNA (ds-cDNA) molecule.
- **Vector Ligation:** The ds-cDNA fragments are then ligated into a suitable cloning vector, such as a plasmid (e.g., pUC18) or a bacteriophage vector (e.g., λgt10). To facilitate ligation, synthetic DNA linkers containing restriction enzyme sites may be added to the ends of the ds-cDNA. The vector is cut with the corresponding restriction enzyme, and the cDNA is inserted using DNA ligase.
- **Transformation:** The recombinant vectors are then introduced into a host organism, typically *E. coli*, through a process called transformation. Each bacterium takes up a single vector containing a single cDNA insert, and as the bacteria multiply, they create a large number of copies (clones) of that specific cDNA. The entire collection of these bacterial clones represents the cDNA library.

cDNA Library Screening

To isolate the specific cDNA clones for **congerin I** and **II** from the library, a screening process is employed.

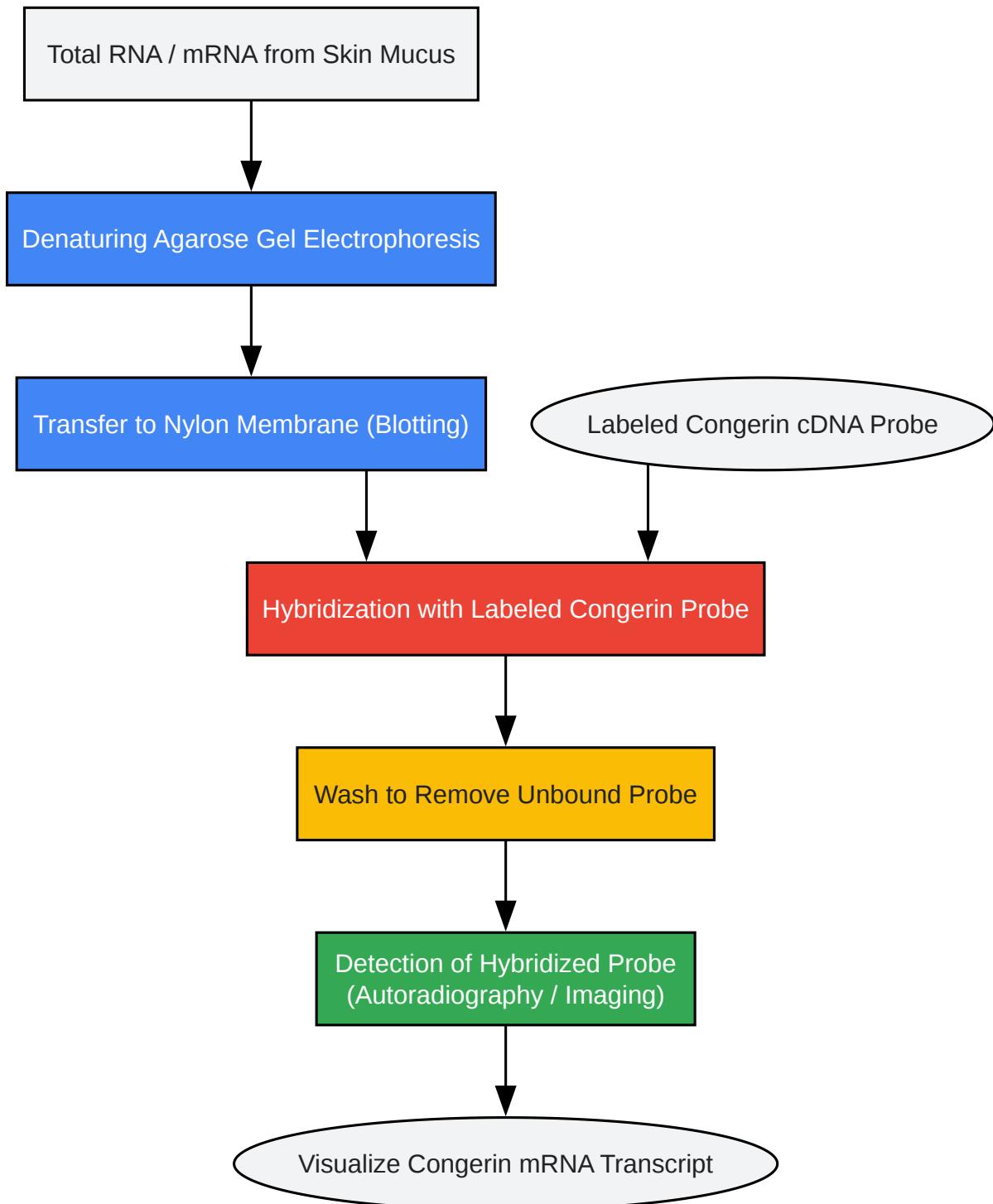
- Probe Design: Based on the partial amino acid sequence of the purified **congerin** protein, degenerate oligonucleotide probes are synthesized. These are short, single-stranded DNA sequences that are complementary to the potential mRNA sequence encoding a portion of the **congerin** protein. The probes are "degenerate" because they account for the redundancy in the genetic code, where multiple codons can specify the same amino acid.
- Colony/Plaque Hybridization:
 - The bacterial colonies (or phage plaques) from the cDNA library are grown on an agar plate and then transferred to a nitrocellulose or nylon membrane.
 - The bacterial cells on the membrane are lysed, and the DNA is denatured to make it single-stranded.
 - The membrane is incubated with the radiolabeled or fluorescently labeled degenerate oligonucleotide probes.
 - The probes hybridize (bind) to their complementary cDNA sequences within the lysed colonies.
 - After washing away the unbound probes, the membrane is exposed to X-ray film (for radioactive probes) or imaged (for fluorescent probes). The colonies containing the **congerin** cDNA will appear as dark spots on the film or fluorescent signals.
- Clone Isolation and Sequencing: The positive colonies identified on the film are located on the original agar plate, picked, and grown in a liquid culture to produce a large quantity of the recombinant plasmid. The plasmid DNA is then isolated, and the **congerin** cDNA insert is sequenced to determine its full nucleotide sequence.

Gene Expression Analysis: Northern Blotting


Northern blotting was used to confirm the expression of the **congerin** genes in the skin mucus and to estimate the size of the mRNA transcripts.

- RNA Electrophoresis: Total RNA or purified mRNA from the skin mucus is separated by size using denaturing agarose gel electrophoresis.

- Blotting: The separated RNA molecules are transferred from the gel to a solid support membrane (e.g., nitrocellulose or nylon).
- Hybridization: The membrane is incubated with a labeled probe specific to the **congerin** cDNA sequence.
- Detection: The probe hybridizes to the **congerin** mRNA on the membrane, and the resulting signal is detected, revealing the presence and size of the **congerin** mRNA transcript.


Visualizations: Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in **congerin** gene identification and cloning.

[Click to download full resolution via product page](#)

Caption: Workflow for **Congerin** cDNA Library Construction and Screening.

[Click to download full resolution via product page](#)

Caption: Protocol for Northern Blot Analysis of **Congerin** Gene Expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Accelerated evolution in the protein-coding region of galectin cDNAs, congerin I and congerin II, from skin mucus of conger eel (Conger myriaster) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The amino-acid sequence of a lectin from conger eel, Conger myriaster, skin mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-resolution structure of the conger eel galectin, congerin I, in lactose-liganded and ligand-free forms: emergence of a new structure class by accelerated evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Identification and Cloning of Congerin Genes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1176178#congerin-gene-identification-and-cloning>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com